molecular formula C13H12N4OS2 B5508339 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5508339
M. Wt: 304.4 g/mol
InChI Key: RAJYLVZNXRFNGS-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzimidazole ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activities.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring and have significant biological activities.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-8-2-3-9-10(6-8)16-13(15-9)20-7-11(18)17-12-14-4-5-19-12/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJYLVZNXRFNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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